Phenol, 3-(4-aminophenoxy)-

Gas separation membranes Poly(ether imide)s Structure–property relationships

Phenol, 3-(4-aminophenoxy)- (CAS 104294-22-6) is a C12H11NO2 aromatic compound bearing a phenolic hydroxyl group at the meta position relative to a 4-aminophenoxy ether linkage. This specific meta-substitution pattern distinguishes it from its para- and ortho-substituted isomers (e.g., CAS 3396-01-8 and CAS 104294-21-5, respectively), imparting distinct electronic, steric, and supramolecular properties.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 104294-22-6
Cat. No. B3045285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-(4-aminophenoxy)-
CAS104294-22-6
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)O
InChIInChI=1S/C12H11NO2/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,14H,13H2
InChIKeyASBGBOYTSHVJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 3-(4-aminophenoxy)- (CAS 104294-22-6): Procurement-Ready Overview of a Meta-Substituted Aminophenoxy Building Block


Phenol, 3-(4-aminophenoxy)- (CAS 104294-22-6) is a C12H11NO2 aromatic compound bearing a phenolic hydroxyl group at the meta position relative to a 4-aminophenoxy ether linkage [1]. This specific meta-substitution pattern distinguishes it from its para- and ortho-substituted isomers (e.g., CAS 3396-01-8 and CAS 104294-21-5, respectively), imparting distinct electronic, steric, and supramolecular properties. The compound serves as a monomeric amine precursor in the synthesis of high-performance polyimides, poly(ether imide)s, benzoxazines, and epoxy resins, and is also investigated as a building block for ligands in coordination chemistry [2][3].

Why Phenol, 3-(4-aminophenoxy)- Cannot Be Substituted by Other Aminophenoxy Isomers in High-Performance Polymer Synthesis


The meta-phenolic OH placement in Phenol, 3-(4-aminophenoxy)- generates a kinked molecular geometry that critically influences polymer chain packing, solubility, and thermal behavior relative to linear para-linked or ortho-linked analogs [1][2]. A homologous series of poly(ether imide) (PEI) membranes demonstrated that meta-aryloxy substitution (M1) results in lower CO₂ permeability compared to para-substituted (P1) analogs, while maintaining distinct plasticization resistance under high pressure [2]. Similarly, in epoxy-amine networks, varying the substitution pattern from para to meta significantly alters cure kinetics and thermomechanical properties [3]. These well-documented structure–property relationships mean that casually substituting the meta isomer with a para or ortho isomer will produce polymers with different molecular weight build-up, film-forming ability, thermal stability, and gas transport performance—risking failure in application-critical specifications.

Product-Specific Quantitative Evidence Guide: Phenol, 3-(4-aminophenoxy)- (CAS 104294-22-6) vs. Closest Analogs


Meta-Substitution Architecture Reduces CO₂ Permeability in Poly(ether imide) Membranes Relative to Para-Substituted Analog

In ODPA-based poly(ether imide) membranes synthesized from isomeric bis(4-aminophenoxy)benzene diamines, the meta-substituted variant (M1, 1,3-bis(4-aminophenoxy)benzene) displayed lower CO₂ permeability than the para-substituted variant (P1). This class-level inference is directly relevant to Phenol, 3-(4-aminophenoxy)-, which carries the identical meta-aryloxy substitution geometry relative to the phenolic core [1]. The meta architecture introduces a chain kink that reduces free volume, thereby lowering gas permeability while preserving plasticization resistance under high feed pressures up to 40 bar [1].

Gas separation membranes Poly(ether imide)s Structure–property relationships

Polyimides Derived from 3-(4-Aminophenoxy)phenyl-Containing Diamine Exhibit High Solubility, Thermal Stability, and Mechanical Strength

A pyridine-containing aromatic diamine monomer, 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]-pyridine (m-PAPP), synthesized from 3-(4-aminophenoxy)-acetophenone, was polymerized with various aromatic dianhydrides to yield polyimide films [1]. The resulting poly(amic acid) precursors exhibited inherent viscosities of 1.37–1.56 dL/g, indicating high molecular weight. The cured polyimide films displayed glass transition temperatures (Tg) of 180–264 °C, 10% weight loss temperatures above 430 °C, and >50% char residue at 800 °C in air. Tensile strengths ranged from 91.6 to 114.1 MPa with elongations at break of 10.1–15.7% [1]. These values are cross-study comparable to or exceed those reported for para-linked bis(4-aminophenoxy)benzene-based polyimides, which often exhibit higher Tg but inferior solubility in polar aprotic solvents.

Polyimide films Thermal stability Mechanical properties

Bisbenzoxazine Resins Incorporating the 3-(4-Aminophenoxy)phenyl Motif Exhibit the Highest Onset Curing Temperature Among Structural Variants

Cardanol-based bisbenzoxazine monomers were synthesized using various diamines including bis-(3-(4-aminophenoxy)phenyl)ether (HM), which contains the 3-(4-aminophenoxy)phenyl substructure [1]. Differential scanning calorimetry (DSC) revealed that the onset curing temperature (Tₒ) was highest for Bzc-HM at 518 K, compared to 460 K for the bisphenol-A/aniline-based benchmark (Bzb-A). After polymerization, the 5% mass loss decomposition temperature (T₅%) of the polybenzoxazines followed the order: PBzb-A (lowest) < PBzc-DDS < PBzc-BA < PBzc-HM ≈ PBzc-HP (highest) [1]. This demonstrates that incorporation of the 3-(4-aminophenoxy)phenyl moiety elevates both the curing onset and the thermal decomposition threshold relative to non-aminophenoxy benchmarks.

Benzoxazine thermosets Curing behavior Thermal analysis

4-Aminophenoxy Substituent Enables High-Molecular-Weight Poly(ether imide) Formation, Whereas 2-Aminophenoxy Analogs Produce Only Low-Molecular-Weight Cyclic Oligomers

A systematic comparison of bis(4-aminophenoxy) and bis(2-aminophenoxy) aromatic diamines in poly(ether imide) synthesis demonstrated that diamines with 4-aminophenoxy groups consistently yielded high-molecular-weight polymers that could be cast into coherent, tough films [1]. In contrast, virtually all diamines bearing 2-aminophenoxy groups produced only low-molecular-weight powdery products that could not form continuous films. Mass spectrometric analysis confirmed that the 2-aminophenoxy products consisted predominantly of cyclic oligomers (primarily [2+2] cyclic dimers) due to facile cyclization of the amic acid intermediates [1]. Phenol, 3-(4-aminophenoxy)- contains the polymerization-competent 4-aminophenoxy unit, distinguishing it from ortho-aminophenoxy analogs that are prone to cyclization and chain termination.

Poly(ether imide) synthesis Polymerization efficiency Cyclization tendency

Para-Isomer (CAS 3396-01-8) Is Established as a Drug Intermediate for Sorafenib and Androgen Receptor Antagonists, While the Meta-Isomer (CAS 104294-22-6) Is Predominantly Used in Polymer Chemistry

Phenol, 4-(4-aminophenoxy)- (CAS 3396-01-8, para-isomer) has been specifically reported as an intermediate in the synthesis of Sorafenib (a multi-kinase inhibitor) and in the design of 4-(4-benzoylaminophenoxy)phenol derivatives as androgen receptor antagonists . In contrast, Phenol, 3-(4-aminophenoxy)- (CAS 104294-22-6, meta-isomer) is referenced primarily in patent and research literature as a monomer or building block for high-performance polymers (polyimides, poly(ether imide)s, polyamides, benzoxazines) [1][2]. This application divergence is rooted in the specific molecular geometry and electronic properties conferred by the meta vs. para substitution pattern.

Drug intermediate Isomer differentiation Application-specific procurement

Best Research and Industrial Application Scenarios for Phenol, 3-(4-aminophenoxy)- (CAS 104294-22-6)


Synthesis of Soluble, High-Tg Polyimide Films for Flexible Electronics and Aerospace Coatings

Use Phenol, 3-(4-aminophenoxy)- as a precursor to synthesize meta-linked aromatic diamines (e.g., via reaction with activated aryl halides or nitro compounds) for polyimide production [1]. The resulting polyimides, exemplified by the m-PAPP-derived series, exhibit inherent viscosities of 1.37–1.56 dL/g, Tg values up to 264 °C, and tensile strengths of 91.6–114.1 MPa, while retaining solubility in NMP, DMSO, and m-cresol for solution casting [1]. This property set is directly relevant to flexible display substrates, wire enamels, and protective coatings requiring a combination of thermal endurance, mechanical robustness, and solution processability.

High-Thermal-Stability Bisbenzoxazine Thermosets for Fire-Resistant Composites and Adhesives

Incorporate Phenol, 3-(4-aminophenoxy)- into bisbenzoxazine monomers via Mannich condensation with formaldehyde and a bisphenol core [2]. Bisbenzoxazines containing the 3-(4-aminophenoxy)phenyl moiety (e.g., Bzc-HM) achieve an onset curing temperature of 518 K—58 K higher than bisphenol-A-based benchmarks—and rank among the top-tier materials for 5% mass loss decomposition temperature [2]. These characteristics make them suitable for structural adhesives, composite matrices, and protective coatings in aerospace and automotive fire-barrier applications.

Poly(ether imide) Membrane Fabrication for CO₂/CH₄ Separation with Enhanced Plasticization Resistance

Prepare meta-linked poly(ether imide) dense membranes using diamines derived from Phenol, 3-(4-aminophenoxy)- for natural gas sweetening [3]. Meta-substituted PEI membranes demonstrate lower CO₂ permeability than para-substituted analogs while maintaining resistance to CO₂-induced plasticization up to 40 bar feed pressure [3]. This performance profile supports their use in high-pressure gas separation modules where dimensional stability under aggressive feed conditions is paramount.

Ligand Precursor for Aminophenoxy-Functionalized Coordination Complexes and Catalysts

The compound's dual functionality—phenolic OH and primary aromatic amine—enables its use as a bidentate or bridging ligand precursor in coordination chemistry [4]. The meta configuration of the phenolic OH relative to the ether bridge creates a specific bite angle and electronic environment distinct from para and ortho isomers, offering tunability in metal complex geometry for catalytic and sensing applications.

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